

# Fedratinib drug interaction management

## CYP3A4 inhibitors

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### Compound Focus: Fedratinib

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## Interaction Profile & Clinical Management

**Fedratinib** is primarily metabolized by CYP3A4. Coadministration with CYP3A4 inhibitors increases **fedratinib** plasma concentration, necessitating dose modifications [1] [2] [3]. The table below summarizes the quantitative effects and management strategies.

Inhibitor Strength	Example Drugs	Effect on Fedratinib Exposure (AUC)	Recommended Fedratinib Dose Adjustment
<b>Strong</b>	Ketoconazole, posaconazole, itraconazole, clarithromycin [2] [4] [3]	Increase of ~200% (2-fold) at steady state [1] [3]	Reduce to <b>200 mg once daily</b> [5] [4]
<b>Moderate</b>	Erythromycin, diltiazem, fluconazole, isavuconazole [2] [3]	Increase of ~20-50% (1.2 to 1.5-fold) at steady state [1] [3]	More intensive safety monitoring; dose modification based on adverse reactions [4]
<b>Dual CYP3A4 &amp; CYP2C19</b>	e.g., amiodarone, aprepitant [4]	Effect not specifically studied	Avoid coadministration; if unavoidable, implement more intensive safety monitoring [4]

**Post-Inhibitor Discontinuation Protocol:** After discontinuing a strong CYP3A4 inhibitor, the **fedratinib** dose should be re-escalated: increase to **300 mg once daily** for the first two weeks, then to **400 mg once daily** as tolerated [5] [4].

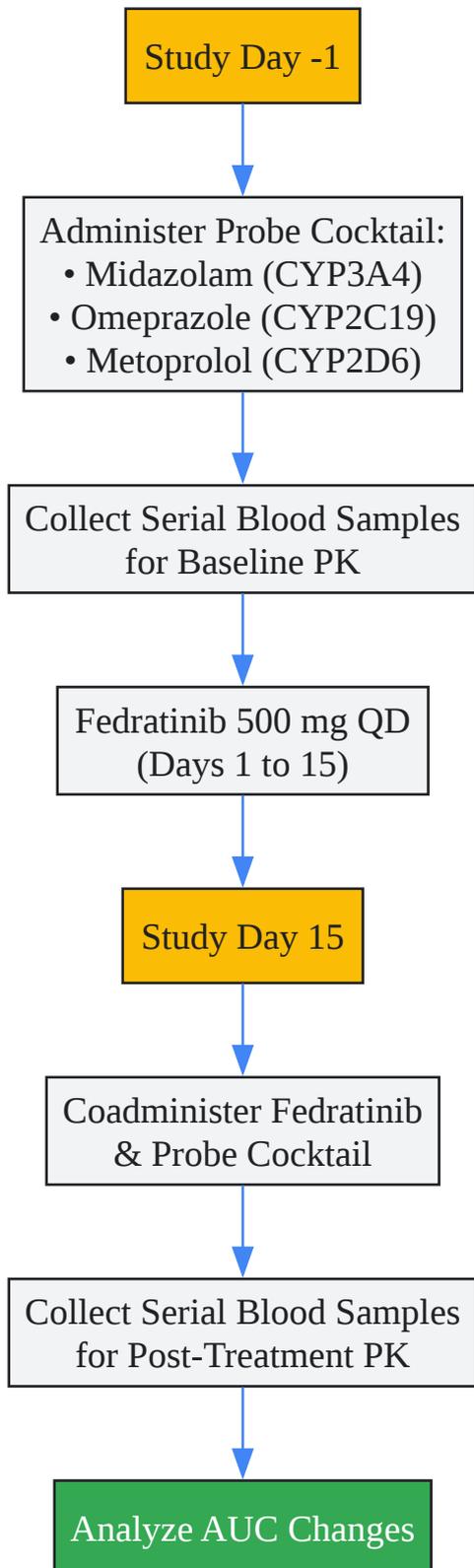
## Experimental Protocols for DDI Assessment

For researchers, the following established protocols are critical for evaluating these interactions.

### Clinical DDI Study Using a Cocktail Approach

This method efficiently assesses the inhibition potential of a new drug on multiple CYP enzymes simultaneously.

- **Primary Objective:** To evaluate the effects of repeated doses of **fedratinib** on the activity of CYP2D6, CYP2C19, and CYP3A4 [6].
- **Clinical Design:** An open-label, one-sequence, two-period, two-treatment crossover study in patients with solid tumors [6].
- **Probe Substrates (Cocktail):**
  - **CYP2D6:** Metoprolol (100 mg single dose)
  - **CYP2C19:** Omeprazole (20 mg single dose)
  - **CYP3A4:** Midazolam (2 mg single dose)
- **Procedure:**
  - **Period 1 (Day -1):** Administer the cocktail of probe substrates alone and collect serial blood samples to determine baseline pharmacokinetic (PK) parameters.
  - **Intervention:** Administer **fedratinib** (500 mg once daily) for 15 days.
  - **Period 2 (Day 15):** Coadminister the probe cocktail with **fedratinib** and repeat PK sampling [6].
- **Endpoint Analysis:** Compare the geometric mean of the area under the plasma concentration-time curve (AUC) for each probe substrate with and without **fedratinib**.
- **Key Findings from Fedratinib Study:**
  - Midazolam (CYP3A4) AUC increased **3.84-fold**.
  - Omeprazole (CYP2C19) AUC increased **2.82-fold**.
  - Metoprolol (CYP2D6) AUC increased **1.77-fold** [6].
- **Additional Biomarker:** The mean plasma ratio of 4 $\beta$ -hydroxycholesterol (an endogenous CYP3A4 biomarker) decreased to 0.59, confirming net CYP3A4 inhibition [6].



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## Preclinical DDI Study in Rats Using UPLC-MS/MS

This preclinical model helps screen for potential interactions before human trials.

- **Objective:** To evaluate the pharmacokinetic impact of various antifungal agents on **fedratinib** metabolism in rats [2].
- **Analytical Method:**
  - **Technique:** Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
  - **Internal Standard:** Bosutinib.
  - **Chromatography:** Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm). Mobile phase: gradient of acetonitrile and 0.1% formic acid in water [2].
- **Sample Preparation:** Protein precipitation of 100 μL rat plasma with 300 μL acetonitrile and 20 μL IS working solution [2].
- **Study Design:**
  - Administer a single oral dose of **fedratinib** (40 mg/kg) to rats.
  - Co-administer **fedratinib** with different antifungal drugs (e.g., isavuconazole, posaconazole, fluconazole, itraconazole).
  - Collect serial blood samples to determine **fedratinib** concentration over time [2].
- **Key Finding:** Fluconazole showed the most prominent inhibitory effect on **fedratinib** metabolism in rats, followed by itraconazole and isavuconazole [2].

## FAQs for Technical Support

**Q1: What is the mechanistic basis for the DDI between fedratinib and CYP3A4 inhibitors? Fedratinib** is a substrate of CYP3A4, the enzyme responsible for its metabolic clearance. Strong CYP3A4 inhibitors (e.g., ketoconazole) block this pathway, reducing **fedratinib**'s metabolism and increasing its systemic exposure (AUC), which elevates the risk of adverse events [1] [2].

**Q2: How can PBPK modeling inform the drug label and support regulatory submissions?** Physiologically Based Pharmacokinetic (PBPK) modeling can integrate in vitro and in vivo data to simulate complex DDIs under various clinical scenarios. For **fedratinib**, a validated PBPK model predicted a 2-fold increase in AUC when co-administered with a strong CYP3A4 inhibitor, which directly informed the dose reduction recommendation (to 200 mg) on the drug label and supported waivers for additional clinical DDI studies [1].

**Q3: Besides prescription drugs, what other substances should patients avoid?** Patients should be advised to **avoid grapefruit and grapefruit juice** as they contain compounds that inhibit intestinal CYP3A4 and can increase **fedratinib** exposure [3] [7]. **Fedratinib** can be taken with or without food, but administration with a high-fat meal may help reduce the incidence of nausea and vomiting [5] [3].

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To cite this document: Smolecule. [Fedratinib drug interaction management CYP3A4 inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

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